Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate
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Overview
Description
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, a thiazole ring, and a benzoate ester group, making it a multifaceted molecule with diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate typically involves multiple steps, starting with the construction of the furan and thiazole rings. One common approach is to first synthesize the furan-2-carboxamide and then introduce the thiazole ring through a cyclization reaction. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid
Reduction: Thiazolidine derivatives
Substitution: Amides and amines
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has shown biological activity, including antimicrobial and antiviral properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The furan and thiazole rings can bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate is unique due to its combination of functional groups and structural features. Similar compounds include:
Furan-2-carboxamide derivatives: These compounds share the furan ring and have shown antiviral and antimicrobial activity.
Thiazole derivatives: These compounds contain the thiazole ring and are known for their diverse biological activities.
Benzoate esters: These compounds feature the benzoate ester group and are used in various industrial applications.
Properties
IUPAC Name |
ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-27-19(26)13-5-7-14(8-6-13)21-17(24)10-9-15-12-29-20(22-15)23-18(25)16-4-3-11-28-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAMMAMOZAASDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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